2-(tert-Butyl)benzothioamide
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Overview
Description
2-(tert-Butyl)benzothioamide is an organic compound that belongs to the class of benzothioamides It features a benzene ring substituted with a tert-butyl group and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)benzothioamide typically involves the reaction of 2-mercaptobenzothiazole with tert-butylamine. The process includes the following steps:
Salt Formation: 2-mercaptobenzothiazole is mixed with tert-butylamine in the presence of a solvent such as n-propanol.
Oxidation Reaction: The resulting salt undergoes an oxidation reaction using an oxidant like sodium hypochlorite to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient solvents and optimized reaction conditions ensures high yield and cost-effectiveness. The process involves:
Mixing: Combining 2-mercaptobenzothiazole and tert-butylamine in a suitable solvent.
Oxidation: Conducting the oxidation reaction under controlled conditions to maximize product yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted benzothioamides depending on the reagents used.
Scientific Research Applications
2-(tert-Butyl)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)benzothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)benzothiazole: Similar structure but with a thiazole ring instead of a thioamide group.
2-(tert-Butyl)benzoic acid: Contains a carboxylic acid group instead of a thioamide group.
2-(tert-Butyl)benzamide: Features an amide group instead of a thioamide group.
Uniqueness
2-(tert-Butyl)benzothioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also influences its steric and electronic properties, making it a valuable compound for various applications .
Properties
CAS No. |
1314934-69-4 |
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Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
2-tert-butylbenzenecarbothioamide |
InChI |
InChI=1S/C11H15NS/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H2,12,13) |
InChI Key |
QCLARGTWZRYWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=S)N |
Origin of Product |
United States |
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